molecular formula C21H17ClN2O4 B2500401 Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946331-90-4

Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2500401
CAS RN: 946331-90-4
M. Wt: 396.83
InChI Key: GIKUUZPWWAIJBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was prepared by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, the synthesis of dinuclear cyclopalladated compounds from methyl (E)-4-(benzylideneamino)benzoate and Pd(OAc)2 suggests that the compound of interest might also be synthesized through complexation with metals or by using similar condensation strategies .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For instance, the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate was determined, revealing chair conformations of the cyclohexane rings and specific dihedral angles between the mean planes of the cyclohexane ring and the phenyl substituent . These techniques could be applied to determine the molecular structure of "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" as well.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using density functional theory (DFT), which provides information on global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . Additionally, the splitting reactions of dinuclear cyclopalladated compounds with pyridine and the dynamic equilibrium between cis- and trans-N,N isomers have been investigated, indicating that the compound of interest may also exhibit interesting reactivity and isomerization behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their spectroscopic characteristics, such as IR, (1)H NMR, (13)C NMR, and UV-Vis spectra . The solvatochromic behavior, aggregation-enhanced emission, and multi-stimuli-responsive properties of some compounds suggest that "Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" may also exhibit similar properties in different environments . The antimicrobial activity of some compounds against various microorganisms indicates potential biological applications .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on compounds with similar structures, such as anticonvulsant enaminones and 1,4-dihydropyridine derivatives, has revealed insights into their hydrogen bonding patterns and crystal structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. For example, the study of hydrogen bonding in anticonvulsant enaminones demonstrates the importance of molecular conformation and intermolecular interactions in determining compound stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).

Spectroscopic Investigation for Modeling Natural Coenzymes

Spectroscopic techniques have been applied to similar compounds to understand their electronic structure and behavior, which are essential for modeling the function of natural coenzymes. This research provides valuable insights into the electronic properties and conformational dynamics of these compounds, which can be applied in the design of novel therapeutic agents or in the study of biochemical pathways (Fischer, Fleckenstein, & Hönes, 1988).

Potential Calcium-Channel Antagonist Activity

The calcium-channel modulating properties of 1,4-dihydropyridine derivatives highlight their potential application in developing new therapeutic agents for treating cardiovascular diseases. The structural analysis and understanding of their interaction with calcium channels can guide the synthesis of more effective and selective drugs (Linden, Şafak, Şimşek, & Gündüz, 2011).

Nootropic Activity

Some compounds in the 1,4-dihydropyridine class have been synthesized and tested for nootropic (cognitive enhancement) activity. This research avenue explores the potential of such compounds to improve cognitive function, which can be relevant for treating neurological conditions like Alzheimer's disease or other forms of dementia (Valenta, Urban, Taimr, & Polívka, 1994).

Mesomorphic Behavior and Photoluminescent Property

The study of mesogens containing 1,3,4-oxadiazole fluorophore, structurally related to the compound of interest, reveals their potential application in the field of liquid crystals and photoluminescent materials. These materials can be used in displays, sensors, and other optical devices, indicating the versatility of the compound's structural framework (Han, Wang, Zhang, & Zhu, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. For example, similar compounds like methyl benzoate are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it were a drug, future research might focus on improving its effectiveness or reducing its side effects .

properties

IUPAC Name

methyl 4-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKUUZPWWAIJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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